molecular formula C5H11NO4S B1388066 N-methyl-N-(methylsulfonyl)-beta-alanine CAS No. 1158736-03-8

N-methyl-N-(methylsulfonyl)-beta-alanine

Cat. No.: B1388066
CAS No.: 1158736-03-8
M. Wt: 181.21 g/mol
InChI Key: VEJPQJKBENJNFK-UHFFFAOYSA-N
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Description

N-methyl-N-(methylsulfonyl)-beta-alanine: is an organosulfur compound with a unique structure that includes a methyl group attached to a sulfonamide functional group, which is further connected to a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(methylsulfonyl)-beta-alanine can be achieved through several methods. One common approach involves the direct reductive N-methylation of nitro compounds. This method is attractive due to its straightforward nature and the availability of inexpensive raw materials . The process typically involves the use of methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, or dimethyl sulfoxide (DMSO) under specific reaction conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(methylsulfonyl)-beta-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfonamide and beta-alanine functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: N-methyl-N-(methylsulfonyl)-beta-alanine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its sulfonamide group is known to interact with certain enzymes, making it a valuable tool in enzymology studies.

Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of novel therapeutic agents.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(methylsulfonyl)-beta-alanine involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

  • N-methyl-N-(methylsulfonyl)methanesulfonamide
  • Sulfonimidates
  • Sulfoximines

Comparison: N-methyl-N-(methylsulfonyl)-beta-alanine is unique due to its beta-alanine moiety, which distinguishes it from other sulfonamide compounds. This structural feature imparts specific reactivity and biological activity, making it a valuable compound for research and industrial applications. Similar compounds like sulfonimidates and sulfoximines also possess sulfonamide groups but differ in their overall structure and properties .

Biological Activity

N-methyl-N-(methylsulfonyl)-beta-alanine (NMMBA) is a compound derived from beta-alanine, notable for its unique structural features, including a methylsulfonyl group attached to the nitrogen atom. This article explores the biological activity of NMMBA, including its potential mechanisms of action, applications in sports performance, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula for NMMBA is C₄H₉NO₄S. The presence of the methylsulfonyl group enhances its solubility and reactivity compared to other derivatives of beta-alanine. This structural uniqueness may contribute to its biological activities, particularly in neuromodulation and metabolic processes.

Research on the specific mechanisms of action for NMMBA is limited. However, its structural similarities to beta-alanine suggest several potential pathways:

  • Neuromodulation : The compound may influence neurotransmission, possibly enhancing cognitive functions or mood.
  • Muscle Endurance : Due to its relationship with beta-alanine, NMMBA could play a role in increasing muscle carnosine levels, which are known to buffer acid in muscles during high-intensity exercise .

1. Exercise Performance Enhancement

NMMBA has been hypothesized to improve athletic performance by increasing muscle endurance through the elevation of muscle carnosine levels. Carnosine acts as a pH buffer in muscles, delaying fatigue during high-intensity exercise. Studies on beta-alanine supplementation have shown significant improvements in exercise performance:

StudyPopulationDosageDurationEffect Size
Saunders et al. (2017)Athletes6.4 g/day24 weeksSignificant increase in muscle carnosine
Hobson et al. (2012)Various3-6 g/day4-6 weeks30-50% increase in muscle carnosine

These findings suggest that similar effects may be observed with NMMBA supplementation, although direct studies are needed .

2. Potential Therapeutic Applications

NMMBA's structural characteristics may allow it to participate in various biochemical pathways, particularly those involving sulfur metabolism and enzyme inhibition. Its role as a neuromodulator could also open avenues for research into mental health applications.

Comparative Analysis with Similar Compounds

The following table compares NMMBA with other related compounds:

Compound NameStructural FeaturesUnique Aspects
Beta-AlanineBasic beta-amino acidNaturally occurring; no sulfonyl group
N-Methyl-Beta-AlanineMethyl group on nitrogenLacks sulfonyl group
N-Acetyl-Beta-AlanineAcetyl group instead of sulfonylDifferent reactivity profile
NMMBAMethylsulfonyl groupEnhanced solubility and potential activity

NMMBA stands out due to its combination of methyl and sulfonyl groups, which may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

While direct studies on NMMBA are scarce, related research on beta-alanine provides insights into its potential benefits:

  • A systematic review indicated that beta-alanine supplementation significantly improved exercise capacity across various populations and exercise modalities .
  • Individual variability in response to supplementation suggests that further research is needed to understand the determinants of effectiveness fully.

Properties

IUPAC Name

3-[methyl(methylsulfonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-6(11(2,9)10)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJPQJKBENJNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653565
Record name N-(Methanesulfonyl)-N-methyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158736-03-8
Record name N-(Methanesulfonyl)-N-methyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-methylmethanesulfonamido)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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